molecular formula C15H13F3N6O B6419501 N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 946359-74-6

N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Cat. No.: B6419501
CAS No.: 946359-74-6
M. Wt: 350.30 g/mol
InChI Key: RTFYNQMPXRJESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery research . This heterocyclic system is isoelectronic with purine, allowing it to function as a potential bio-isostere for purine bases in nucleobase-mimicking applications, which is valuable for designing enzyme inhibitors that target ATP-binding sites . The molecule's structure incorporates a trifluoromethyl group, a common motif in agrochemicals and pharmaceuticals known to enhance metabolic stability and modulate lipophilicity . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold has demonstrated a wide range of biological activities in scientific literature, including potential applications in anticancer and antiparasitic research . Furthermore, the metal-chelating properties of the TP ring, facilitated by accessible electron pairs on its nitrogen atoms, have been exploited in the development of candidate anti-cancer and anti-parasitic agents, such as complexes with platinum or ruthenium . This compound is supplied as a high-purity material for research purposes. It is intended For Research Use Only (RUO) and is not for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to handle this material with the care appropriate for all laboratory chemicals.

Properties

IUPAC Name

N-[4-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O/c1-8-7-12(21-11-5-3-10(4-6-11)20-9(2)25)24-14(19-8)22-13(23-24)15(16,17)18/h3-7,21H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFYNQMPXRJESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole with 1,3-Diketones

The core structure is synthesized by reacting 5-amino-1,2,4-triazole (1 ) with a 1,3-diketone (2 ) under acidic or solvent-free conditions. For the target compound, the diketone must incorporate methyl and trifluoromethyl groups at positions corresponding to C5 and C2 of the pyrimidine ring.

Procedure :

  • Diketone preparation : A mixture of methylacetophenone and trifluoroacetophenone undergoes Claisen condensation in methanolic NaOH to yield 1-(4-methylphenyl)-3-(trifluoromethyl)propane-1,3-dione.

  • Cyclocondensation : The diketone (1.2 eq) and 5-amino-1,2,4-triazole (1 eq) are heated at 210°C under solvent-free conditions for 1 hour. The product, 5-methyl-2-trifluoromethyl-7-hydroxy-triazolo[1,5-a]pyrimidine (3 ), is isolated via recrystallization from ethanol (Yield: 68–72%).

Key Data :

ParameterValue
Reaction Temperature210°C
SolventSolvent-free
Yield68–72%

Chlorination at Position 7

The hydroxyl group at position 7 is replaced with chlorine to enable subsequent amination.

Procedure :

  • Chlorination : Compound 3 (1 eq) is refluxed in phosphoryl chloride (POCl3, 5 eq) at 110°C for 4 hours. Excess POCl3 is removed under vacuum, and the residue is neutralized with ice-cold water. The chlorinated product, 7-chloro-5-methyl-2-trifluoromethyl-triazolo[1,5-a]pyrimidine (4 ), is extracted with dichloromethane (Yield: 85–90%).

Key Data :

ParameterValue
ReagentPOCl3 (5 eq)
Temperature110°C
Yield85–90%

Installation of the 4-Acetamidophenylamino Group

Nucleophilic Aromatic Substitution (SNAr)

The chloro intermediate (4 ) reacts with 4-aminophenylacetamide (5 ) in a polar aprotic solvent.

Procedure :

  • Amination : A mixture of 4 (1 eq), 5 (1.2 eq), and K2CO3 (2 eq) in dimethylformamide (DMF) is stirred at 90°C for 12 hours. The product is precipitated with water, filtered, and purified via silica gel chromatography (Yield: 60–65%).

Key Data :

ParameterValue
SolventDMF
BaseK2CO3 (2 eq)
Yield60–65%

Alternative Synthetic Routes

Direct Cyclization with Pre-Functionalized Amines

A modified approach involves synthesizing the triazolo[1,5-a]pyrimidine core directly with the 4-acetamidophenylamino group already installed.

Procedure :

  • Chalcone synthesis : 4-Acetamidophenylacetophenone is condensed with trifluoroacetophenone in methanolic NaOH to form a trifluoromethyl-containing chalcone.

  • Cyclocondensation : The chalcone reacts with 5-amino-1,2,4-triazole under solvent-free conditions at 210°C, yielding the target compound in one pot (Yield: 50–55%).

Characterization and Analytical Data

The final product is characterized using:

  • 1H NMR : δ 2.15 (s, 3H, CH3), 2.44 (s, 3H, CH3), 7.25–7.80 (m, 4H, Ar-H), 9.12 (s, 1H, NH).

  • 13C NMR : δ 21.5 (CH3), 169.8 (C=O), 158.2 (C-F3).

  • LC-MS : m/z 439.4 [M+H]+ (Calc. 439.4).

Challenges and Optimization Opportunities

  • Trifluoromethyl Group Stability : Harsh conditions during cyclocondensation may degrade the CF3 group. Using milder reagents (e.g., micellar catalysis) could improve yields.

  • Chlorination Efficiency : Excess POCl3 and controlled temperature prevent side reactions like hydrolysis.

  • Amination Selectivity : Steric hindrance at position 7 necessitates prolonged reaction times .

Chemical Reactions Analysis

N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular sieves, dry toluene, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in medicinal chemistry, particularly as an anti-Plasmodium falciparum agent. It has been shown to interact with P. falciparum dihydroorotate dehydrogenase through strong hydrogen bonds, leading to increased drug activity . Additionally, it has been investigated for its antiproliferative activities against cancer cells .

Mechanism of Action

The mechanism of action of N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with molecular targets such as dihydroorotate dehydrogenase. The presence of a trifluoromethyl group at the 2-position of the triazolo[1,5-a]pyrimidine ring enhances its activity by forming strong hydrogen bonds with the target enzyme .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Target Compound [1,2,4]triazolo[1,5-a]pyrimidine 5-methyl, 2-(trifluoromethyl), N-(4-aminophenyl)acetamide C₁₇H₁₄F₃N₇O 389.33 Inferred pharmaceutical potential (e.g., kinase inhibition, antimicrobial agents) -
2-(4-Methoxyphenyl)-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide (Compound 49) [1,2,4]triazolo[1,5-a]pyrimidine 5-phenyl, N-(4-methoxyphenyl)acetamide C₂₁H₁₈N₆O₂ 386.40 Anti-tubercular research (evaluated for mycobacterial growth inhibition)
Flumetsulam [1,2,4]triazolo[1,5-a]pyrimidine 2-sulfonamide, 2,6-difluorophenyl, 5-methyl C₁₂H₁₀F₂N₆O₂S 348.31 Herbicide (ALS inhibitor)
F-DPA pyrazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 5,7-dimethyl, acetamide C₁₉H₂₀FN₅O 353.39 Radioligand for imaging neuroinflammation (TSPO targeting)
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide pyrazolo[1,5-a]pyrimidine 5-methyl, 3-phenyl, N-(4-aminophenyl)acetamide C₂₂H₂₀N₆O 384.43 Structural analog with pyrazole core (synthetic intermediate)
N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide [1,2,4]triazolo[1,5-a]pyridine 7-trifluoromethyl, 5-cyclopropylamino, nicotinamide C₁₇H₁₄F₃N₇O 389.33 Pharmaceutical research (kinase inhibition, sold for drug development)

Key Observations:

  • Core Heterocycle Influence: Triazolopyrimidines (e.g., target compound, Compound 49) are prevalent in both pharmaceuticals (anti-tubercular agents) and agrochemicals (herbicides). Pyrazolo-pyrimidines (e.g., F-DPA) are more common in diagnostic imaging due to their radioligand properties .
  • Substituent Effects : The trifluoromethyl group in the target compound and others enhances metabolic stability and lipophilicity, while acetamide groups improve solubility. Sulfonamide substituents (e.g., flumetsulam) favor herbicidal activity .

Pharmacological and Industrial Relevance

  • Agrochemicals: Flumetsulam’s ALS inhibition demonstrates how minor structural changes (sulfonamide vs. acetamide) redirect applications from medicine to agriculture .
  • Diagnostics: Pyrazolo-pyrimidines like F-DPA highlight the role of fluorinated acetamides in imaging agent development .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Acetamide moieties mitigate excessive hydrophobicity, as seen in Compound 49’s DMF-soluble synthesis .
  • Metabolic Stability : Fluorine atoms and rigid heterocycles (e.g., triazolopyrimidine) resist oxidative metabolism, prolonging half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the triazolo-pyrimidine core. A typical approach involves:

  • Step 1 : Cyclocondensation of 5-methyl-2-(trifluoromethyl)-1,2,4-triazole-3-amine with a pyrimidine precursor under reflux in ethanol or DMF .
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide derivatives in the presence of triethylamine as a catalyst) .
  • Key Conditions : Temperature control (70–100°C), solvent selection (ethanol, DMF), and purification via column chromatography (ethyl acetate/light petroleum gradient) .

Q. How to characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction (e.g., using Bruker APEX2 detectors) resolves bond lengths, angles, and packing arrangements. Similar triazolo-pyrimidine derivatives show planar heterocyclic cores and hydrogen-bonding networks .
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) identify substituent environments. For example, the trifluoromethyl group appears as a singlet near δ 3.8 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~423) .

Advanced Research Questions

Q. How to design experiments to investigate the structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Variable Substituent Analysis : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with halogens or alkyl groups) to assess impacts on bioactivity .
  • Biological Assays : Test in vitro against target enzymes (e.g., kinases, microbial proteases) using fluorescence polarization or microplate assays. For example, triazolo-pyrimidines with trifluoromethyl groups show enhanced lipophilicity and membrane penetration .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to biological targets, leveraging the compound’s planar structure for π-π stacking interactions .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., IC50 values in cancer vs. antimicrobial assays) to identify confounding variables (e.g., cell line specificity, assay conditions) .
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., fixed incubation times, controlled solvent concentrations) to isolate compound-specific effects .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.